molecular formula C12H15N3O3 B1303106 2-Nitro-5-(piperidin-1-yl)benzamide CAS No. 421558-77-2

2-Nitro-5-(piperidin-1-yl)benzamide

Cat. No.: B1303106
CAS No.: 421558-77-2
M. Wt: 249.27 g/mol
InChI Key: UPXUGZZQMDNPJD-UHFFFAOYSA-N
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Description

2-Nitro-5-(piperidin-1-yl)benzamide is a useful research compound. Its molecular formula is C12H15N3O3 and its molecular weight is 249.27 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Evaluation as Potential Prokinetic Agents

2-Nitro-5-(piperidin-1-yl)benzamide derivatives have been studied for their potential as prokinetic agents. Cinitapride related benzimidazole derivatives, synthesized from the condensation of corresponding diamines with carboxylic acids, exhibited promising anti-ulcerative activity. These compounds, including 4, 5-Diamino-N-(piperidin-4-yl)benzamide derivatives, are identified as potential starting materials for drugs with marked effects on ulcerative conditions (G. Srinivasulu et al., 2005).

Antileishmanial Activity

A series of 5-(5-nitrofuran-2-yl)-1,3,4-thiadiazoles with piperazinyl-linked benzamidine substituents, including compounds structurally related to this compound, demonstrated significant in vitro activity against the promastigote and amastigote forms of Leishmania major. This highlights their potential in antileishmanial drug development (A. Tahghighi et al., 2011).

Bioactivity of Benzamide Derivatives and Metal Complexes

Research on metal complexes of new benzamides, including derivatives of this compound, showed promise in the field of antibacterial agents. These complexes, particularly copper complexes, exhibited better activities against various bacteria compared to free ligands and standard antibiotics like ampicillin and streptomycin (E. Khatiwora et al., 2013).

Future Directions

Piperidine derivatives, such as 2-Nitro-5-(piperidin-1-yl)benzamide, play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Future research may focus on exploring the therapeutic potential of these compounds in various medical applications .

Biochemical Analysis

Biochemical Properties

2-Nitro-5-(piperidin-1-yl)benzamide plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase. These interactions are primarily due to the nitro group’s electron-withdrawing properties, which can influence the redox state of the enzymes. Additionally, this compound can bind to certain proteins, altering their conformation and activity. This binding is often facilitated by the piperidine ring, which can form hydrogen bonds and hydrophobic interactions with amino acid residues in the protein structure .

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. In cancer cells, it can induce apoptosis by activating caspase enzymes and disrupting mitochondrial membrane potential. This compound also influences cell signaling pathways, such as the mitogen-activated protein kinase pathway, leading to altered gene expression and cellular metabolism. In neuronal cells, this compound can modulate neurotransmitter release and synaptic plasticity, potentially offering therapeutic benefits for neurodegenerative diseases .

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. This compound can bind to the active sites of enzymes, either inhibiting or activating their activity. For example, it can inhibit the activity of cyclooxygenase enzymes, reducing the production of pro-inflammatory prostaglandins. Additionally, this compound can interact with transcription factors, leading to changes in gene expression. These interactions are often mediated by the compound’s ability to form hydrogen bonds and hydrophobic interactions with specific amino acid residues .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to light or high temperatures. Long-term studies have shown that this compound can have sustained effects on cellular function, such as prolonged inhibition of enzyme activity and persistent changes in gene expression. These effects are particularly evident in in vitro studies, where the compound’s stability and degradation can be closely monitored .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can exert therapeutic effects, such as reducing inflammation and promoting cell survival. At high doses, this compound can cause toxic effects, including liver damage and oxidative stress. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcome without causing adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways. It can be metabolized by liver enzymes, such as cytochrome P450, leading to the formation of reactive intermediates. These intermediates can further interact with cellular components, affecting metabolic flux and metabolite levels. Additionally, this compound can influence the activity of enzymes involved in detoxification processes, such as glutathione S-transferase .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can be taken up by cells via passive diffusion or active transport, depending on the concentration gradient and the presence of specific transporters. Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation. This compound can also be distributed to different tissues, with higher concentrations observed in the liver and kidneys .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound can be found in various cellular compartments, including the cytoplasm, nucleus, and mitochondria. Its localization is often influenced by targeting signals and post-translational modifications, which direct it to specific organelles. For example, this compound can accumulate in the mitochondria, where it can modulate mitochondrial function and induce apoptosis in cancer cells .

Properties

IUPAC Name

2-nitro-5-piperidin-1-ylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O3/c13-12(16)10-8-9(4-5-11(10)15(17)18)14-6-2-1-3-7-14/h4-5,8H,1-3,6-7H2,(H2,13,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPXUGZZQMDNPJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=CC(=C(C=C2)[N+](=O)[O-])C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80377020
Record name 2-Nitro-5-(piperidin-1-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80377020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

421558-77-2
Record name 2-Nitro-5-(piperidin-1-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80377020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To 5-Fluoro-2-nitro-benzamide (850 mg, 4.07 mmol) in THF (100 mL), was added piperdine (381 mg, 4.47 mmol) and diisopropyl ethyl amine (780 mL, 4.07 mmol) and the solution was heated to 70 C in a sealed tube for 12 h. The resulting yellow precipitate was collected to give 2-Nitro-5-piperidin-1-yl-benzamide 948 mg (100% yield) HPLC tr=3.58 min (100%), FIA m/e 250.2(M+H) 248.8 (M−H); 1HNMR (500 MHz, dmso): δ 7.95 (1H, d), 7.85 91H, bs), 7.50 (1H, bs), 6.97 (1H, d), 6.80 (1H, s), 3.50 (4H, m), 1.70–1.50 (6H, m).
Quantity
850 mg
Type
reactant
Reaction Step One
Quantity
381 mg
Type
reactant
Reaction Step One
Quantity
780 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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